molecular formula C9H9N3O3 B179697 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 136178-56-8

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B179697
CAS No.: 136178-56-8
M. Wt: 207.19 g/mol
InChI Key: ZGCDOKYAYRHKOM-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits significant anti-inflammatory and analgesic effects. Its ability to modulate biochemical pathways related to pain and inflammation positions it as a potential candidate for treating conditions such as arthritis and other inflammatory diseases. The compound's hydroxyl group allows for hydrogen bonding, enhancing its interaction with biological targets involved in these pathways .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. This compound has been studied for its ability to inhibit specific enzymes associated with cancer proliferation. For instance, derivatives of this compound have shown promise as inhibitors of dihydroorotate dehydrogenase, which is crucial in pyrimidine biosynthesis in cancer cells .

Antimicrobial Activity

Recent studies have highlighted the compound's potential in combating biofilm formation and quorum sensing in bacteria. Its structural characteristics allow it to interfere with bacterial communication and biofilm development, making it a candidate for treating infections resistant to conventional antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Variations of this compound have been synthesized by modifying substituents at various positions on the pyrazolo-pyrimidine core, leading to derivatives with enhanced biological activity or altered pharmacokinetic properties .

Table: Comparative Analysis of Derivatives

Compound NameKey FeaturesBiological Activity
This compoundHydroxyl group at position 7Anti-inflammatory, analgesic
Ethyl 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylateMethyl substitution at position 5Enhanced lipophilicity
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateChlorine at position 7Potential anticancer activity

Study on Anti-inflammatory Effects

A study published in Molecules demonstrated the anti-inflammatory effects of this compound through in vivo models where it significantly reduced markers of inflammation compared to control groups. This study underscores the compound's potential as a therapeutic agent in managing chronic inflammatory diseases .

Anticancer Research

Another case study focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines revealed that derivatives including this compound exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy against cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the resulting biological activities. The presence of the hydroxyl group at the 7-position and the carboxylate ester at the 3-position confer unique chemical properties and potential therapeutic benefits .

Biological Activity

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring structure that includes both pyrazole and pyrimidine components. Its chemical structure is pivotal for its biological activity, particularly its interactions with various enzymes and receptors.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific kinases. Kinases are critical for various signaling pathways within cells, and their inhibition can lead to altered cellular responses such as growth, differentiation, and apoptosis. For instance, studies have shown that this compound inhibits certain kinases involved in inflammatory responses and cancer progression .

Interaction with Biological Targets

The compound interacts with biological targets through hydrogen bonding and hydrophobic interactions. This ability to form stable complexes with proteins enhances its potential as a therapeutic agent. The inhibition of kinase activity disrupts phosphorylation events essential for signal transduction, thereby influencing multiple biochemical pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, in vitro assays revealed that the compound has an IC50 value comparable to established anticancer drugs, indicating its effectiveness as a potential chemotherapeutic agent .

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)18.5
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.8

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects. The compound's mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways within pathogens.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Study on Kinase Inhibition

A significant study investigated the inhibitory effects of this compound on IRAK4 kinase, which plays a crucial role in inflammatory signaling pathways. The results indicated that the compound inhibited IRAK4 with an IC50 value of 110 nM, demonstrating high selectivity against other kinases .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, the compound has shown promising antioxidant activity. In vitro assays indicated that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Properties

IUPAC Name

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCDOKYAYRHKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160826, DTXSID701179368
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136178-56-8, 104556-86-7
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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